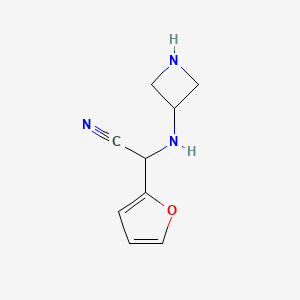
2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a furan ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: The furan ring can be introduced via coupling reactions.
Introduction of the Acetonitrile Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The azetidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols may be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the nitrile group, such as primary amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-ylamino)-2-(furan-2-yl)acetonitrile: Similar structure but with a pyrrolidine ring.
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a thiophene ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile is unique due to the combination of the azetidine and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3O/c10-4-8(9-2-1-3-13-9)12-7-5-11-6-7/h1-3,7-8,11-12H,5-6H2 |
InChI Key |
YAPBHLBBGYVCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC(C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


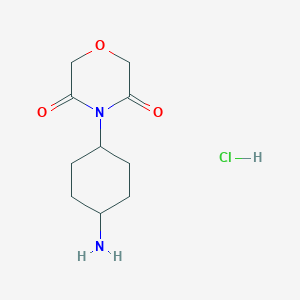

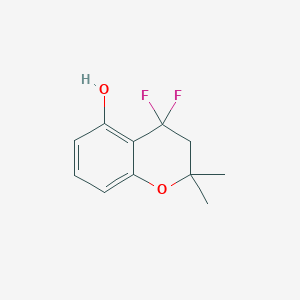
![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)

![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
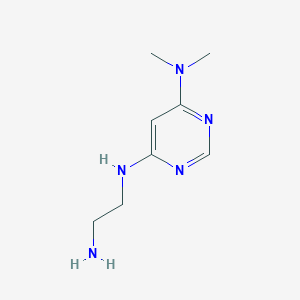
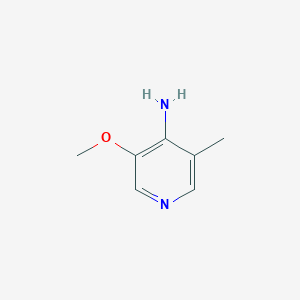
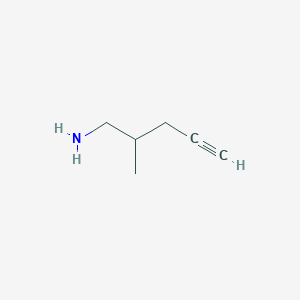
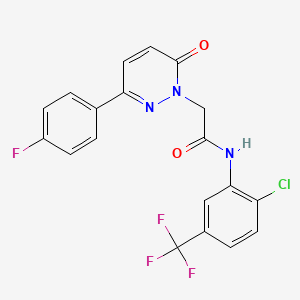
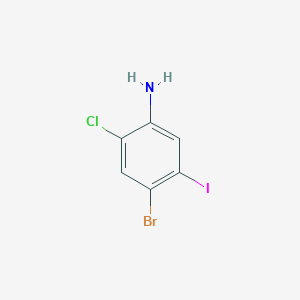
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
